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L-fucose-3-13C

NMR spectroscopy glycoprotein structure carbohydrate-protein interaction

L-Fucose-3-13C (CAS 478518-50-2) is a critical, site-specific stable isotope-labeled analog for fucosylation research. Unlike unlabeled L-fucose or uniformly labeled [U-13C6]fucose, its single 13C atom at the C3 position enables unambiguous metabolic fate mapping—preserving the label through decarboxylation steps that strip C1 tracers—and provides a clean, isolated 13C NMR signal for protein-binding interface analysis. Ideal as an internal standard for quantitative glycomics (LC-MS/MS) and for kinetic studies of fucosyltransferases (FUT1-9). Avoid experimental compromise with non-specific labels; secure this precision tracer for reproducible, publishable results.

Molecular Formula C6H12O5
Molecular Weight 165.149
CAS No. 478518-50-2
Cat. No. B583661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-fucose-3-13C
CAS478518-50-2
Synonyms6-Deoxy-L-galactose-3-13C;  (-)-Fucose-3-13C;  6-Deoxy-L-galactose-3-13C;  6-Desoxygalactose-3-13C;  Fucose-3-13C;  L-(-)-Fucose-3-13C;  L-Galactomethylose-3-13C
Molecular FormulaC6H12O5
Molecular Weight165.149
Structural Identifiers
SMILESCC1C(C(C(C(O1)O)O)O)O
InChIInChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6?/m0/s1/i4+1
InChIKeyPNNNRSAQSRJVSB-GFDIWXKRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Fucose-3-13C (CAS 478518-50-2): Stable Isotope-Labeled Monosaccharide for Site-Specific Metabolic Tracing


L-Fucose-3-13C (CAS 478518-50-2) is a stable isotope-labeled analog of L-fucose, a 6-deoxy hexose sugar essential for glycoprotein and glycolipid biosynthesis, cell signaling, and host-microbe interactions . The compound features a single 13C atom substitution at the C3 position of the fucose ring, providing a molecular weight of 165.15 g/mol and a molecular formula of C5[13C]H12O5 . This site-specific isotopic enrichment enables precise tracking of the C3 carbon atom through metabolic pathways, distinguishing it from both unlabeled L-fucose and alternative 13C-labeled fucose variants that target different carbon positions .

Why Unlabeled L-Fucose or Alternative 13C-Labeled Fucose Variants Cannot Substitute L-Fucose-3-13C in Quantitative Metabolic Tracing


Unlabeled L-fucose (CAS 2438-80-4) lacks the isotopic mass shift required for detection via mass spectrometry (MS) or nuclear magnetic resonance (NMR), rendering it invisible in tracer studies [1]. Uniformly 13C-labeled L-fucose ([U-13C6]fucose, CAS 478518-52-4) provides a +6 Da mass shift but obscures carbon-specific fate mapping because all six carbons are isotopically enriched, preventing discrimination of metabolic routing at individual carbon positions . Alternative single-site labels—L-[1-13C]fucose (CAS 83379-38-8), L-[2-13C]fucose (CAS 83379-37-7), and L-[6-13C]fucose (CAS 478518-51-3)—each track distinct metabolic branch points, yielding divergent isotopologue distributions that cannot be interchanged without altering experimental outcomes [2]. Substituting L-fucose-3-13C with any of these variants would compromise the quantitative integrity of C3-specific flux measurements and invalidate cross-study comparability in fucosylation and salvage pathway analyses.

Quantitative Differentiation of L-Fucose-3-13C Against Alternative 13C-Labeled Fucose Tracers


Site-Specific 13C Enrichment at C3 Enables Targeted NMR Detection of Fucose Ring Conformation and Protein Binding

L-Fucose-3-13C provides a site-specific 13C NMR signal at the C3 position, which is a key spectroscopic probe for carbohydrate ring conformation and protein-binding studies. In contrast, unlabeled L-fucose produces no 13C signal, while uniformly labeled [U-13C6]fucose generates complex, overlapping 13C-13C coupling patterns that obscure individual carbon assignments without specialized NMR pulse sequences . The C3 carbon in fucose is particularly diagnostic for pyranose ring pucker and anomeric configuration, making this site-specific label advantageous for conformational analysis .

NMR spectroscopy glycoprotein structure carbohydrate-protein interaction

Differential Mass Shift of +1 Da at C3 Enables MS-Based Quantification of C3-Specific Fucosylation and Salvage Pathway Flux

L-Fucose-3-13C produces a characteristic +1 Da mass shift (M+1) in MS analysis relative to unlabeled L-fucose (M+0), enabling precise quantification of C3-labeled fucose incorporation into glycans and glycoproteins [1]. In head-to-head metabolic tracing studies, the choice of labeling position critically determines which metabolic branch points can be resolved. For example, 13C-metabolic flux analysis in E. coli grown on L-fucose revealed that the C3 carbon is retained through the fucose catabolic pathway to lactaldehyde and 1,2-propanediol, whereas the C1 carbon is lost as CO2 during decarboxylation steps [2]. Consequently, L-[1-13C]fucose fails to trace downstream metabolites that lose the C1 carbon, while L-fucose-3-13C preserves the isotopic label throughout the pathway [3].

mass spectrometry metabolic flux analysis fucosylation

Validated Use as an Isotopic Internal Standard for Absolute Quantification of L-Fucose in Complex Biological Matrices

L-Fucose-3-13C serves as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of L-fucose in biological samples via isotope dilution mass spectrometry . In validated LC-MS/MS methods for dairy product analysis, a stable isotope internal standard approach using 13C-labeled fucose achieved efficient separation and quantification of L-fucose content, demonstrating the practical utility of site-specifically labeled fucose standards for quantitative glycomics [1]. The +1 Da mass difference between L-fucose-3-13C and endogenous unlabeled L-fucose allows for co-elution with identical chromatographic behavior while enabling distinct MS detection channels, correcting for matrix effects and ionization efficiency variations .

LC-MS/MS quantification isotope dilution glycan analysis

High-Impact Application Scenarios for L-Fucose-3-13C in Academic and Industrial Research


NMR-Based Conformational Analysis of Fucosylated Glycans and Carbohydrate-Protein Binding Epitopes

Researchers requiring unambiguous assignment of fucose ring conformation and protein-binding interfaces in glycoproteins (e.g., selectin ligands, blood group antigens) benefit from the isolated C3 13C NMR signal provided by L-fucose-3-13C. This site-specific label eliminates spectral overlap and enables direct measurement of 13C chemical shift perturbations upon ligand binding, a capability not achievable with unlabeled fucose and significantly simplified relative to uniformly labeled variants .

Quantitative Metabolic Flux Analysis of Fucose Catabolism and Salvage Pathway Activity in Bacterial and Mammalian Systems

Investigators studying the fate of fucose-derived carbons in microbial fermentation (e.g., E. coli, probiotic strains) or mammalian fucosylation salvage pathways require a C3-specific tracer to track metabolites downstream of decarboxylation steps. L-Fucose-3-13C preserves the isotopic label through the conversion of fucose to lactaldehyde and 1,2-propanediol, whereas C1-labeled fucose loses the tracer at the decarboxylation step, leading to incomplete pathway mapping [1].

Absolute Quantification of L-Fucose in Glycoprotein Hydrolysates, Serum, and Urine via Isotope Dilution LC-MS/MS

Clinical and analytical laboratories performing quantitative glycomics or monitoring fucose as a disease biomarker (e.g., cancer, liver disease) can employ L-fucose-3-13C as a stable isotope-labeled internal standard. The +1 Da mass shift enables correction for matrix effects and ionization variability, achieving the linearity (R² > 0.99) and sensitivity required for trace-level quantification in complex biological matrices [2].

In Vitro Enzymatic Assays for Fucosyltransferase Activity and Substrate Specificity Profiling

Biochemists characterizing fucosyltransferase enzymes (e.g., FUT1-FUT9) or screening fucosylation inhibitors can use L-fucose-3-13C as a tracer substrate to quantify enzymatic product formation via MS. The site-specific label at C3 remains intact through the fucosyltransferase reaction, enabling accurate kinetic measurements without interference from unlabeled endogenous fucose pools [3].

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